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Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-
(morpholinomethyl)benzaldehyde, a key synthetic intermediate in pharmaceutical and

materials science research. The document details the compound's chemical identity, including

its IUPAC name and physicochemical properties. A significant focus is placed on its synthesis,

elucidating a common and efficient protocol, discussing the underlying reaction mechanisms,

and providing a step-by-step experimental procedure. Furthermore, this guide explores the

applications of this versatile benzaldehyde derivative, particularly its role as a building block in

the development of novel bioactive molecules. Spectroscopic characterization data and critical

safety information are also presented to ensure proper handling, characterization, and

application in a laboratory setting.

Chemical Identity and Physicochemical Properties
IUPAC Name and Chemical Identifiers
The formal IUPAC name for the compound is 4-Fluoro-2-(morpholin-4-ylmethyl)benzaldehyde.

It is systematically named by identifying the parent benzaldehyde structure, with a fluorine atom
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at position 4 and a morpholin-4-ylmethyl group at position 2 of the benzene ring.

Key identifiers for this compound are crucial for accurate documentation and material

procurement.

CAS Number: 1443303-40-9[1]

Molecular Formula: C₁₂H₁₄FNO₂[1]

Molecular Weight: 223.24 g/mol [1][2]

SMILES Code: O=CC1=CC=C(F)C=C1CN2CCOCC2[1]

Physicochemical Data
The physical and chemical properties of 4-Fluoro-2-(morpholinomethyl)benzaldehyde
determine its behavior in various solvents and reaction conditions, which is critical for its

application in synthesis.

Property Value Source

Molecular Formula C₁₂H₁₄FNO₂ [1]

Molecular Weight 223.24 g/mol [1][2]

Purity/Specification Typically ≥95% N/A

Storage Conditions Inert atmosphere, 2-8°C [3]

Synthesis and Mechanistic Insights
The synthesis of 4-Fluoro-2-(morpholinomethyl)benzaldehyde is most commonly achieved

via a variation of the Mannich reaction or through nucleophilic substitution on a pre-

functionalized benzaldehyde derivative. The Mannich reaction is a three-component

condensation involving an active hydrogen compound (in this case, the ortho-position of a

benzaldehyde precursor activated by other means or a related precursor), formaldehyde, and a

secondary amine (morpholine)[4][5][6].
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A prevalent synthetic route involves the reaction of 4-fluoro-2-methylbenzaldehyde with N-

bromosuccinimide (NBS) to form 2-(bromomethyl)-4-fluorobenzaldehyde, followed by a

nucleophilic substitution with morpholine.

Overview of Synthetic Strategy
The two-step synthesis provides a reliable method for obtaining the target compound with good

yield and purity.

Bromination: The initial step involves the radical bromination of the methyl group on 4-fluoro-

2-methylbenzaldehyde. This is typically initiated by a radical initiator like

azobisisobutyronitrile (AIBN) or benzoyl peroxide under photochemical or thermal conditions.

The benzylic position is particularly susceptible to radical halogenation.

Nucleophilic Substitution: The resulting benzylic bromide is a potent electrophile. It readily

reacts with morpholine, a secondary amine, which acts as a nucleophile. The reaction is

typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic

acid (HBr) byproduct, driving the reaction to completion.

Synthesis Workflow Diagram
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Step 1: Radical Bromination

Step 2: Nucleophilic Substitution

4-Fluoro-2-methylbenzaldehyde

2-(Bromomethyl)-4-fluorobenzaldehyde

 

N-Bromosuccinimide (NBS)
AIBN (initiator)
CCl₄, Reflux

Morpholine
K₂CO₃ (Base)

Acetonitrile, RT

4-Fluoro-2-(morpholinomethyl)benzaldehyde
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Caption: Two-step synthesis of 4-Fluoro-2-(morpholinomethyl)benzaldehyde.

Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory

conditions and scale.

Step 1: Synthesis of 2-(Bromomethyl)-4-fluorobenzaldehyde

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 4-fluoro-2-methylbenzaldehyde (1.0 equiv) in a suitable solvent like carbon

tetrachloride (CCl₄).
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Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of

azobisisobutyronitrile (AIBN).

Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a

UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: Once the starting material is consumed, cool the reaction mixture to room

temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium

thiosulfate solution to remove any remaining bromine, followed by a brine wash.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by flash column chromatography.

Step 2: Synthesis of 4-Fluoro-2-(morpholinomethyl)benzaldehyde

Reaction Setup: Dissolve the crude 2-(bromomethyl)-4-fluorobenzaldehyde (1.0 equiv) in a

polar aprotic solvent such as acetonitrile.

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) as a base,

followed by the slow addition of morpholine (1.2 equiv).

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction

is typically complete within a few hours and can be monitored by TLC.

Work-up: Filter the solid potassium salts and concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to

remove any remaining salts and excess morpholine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The

final product can be purified by recrystallization or flash column chromatography to yield 4-
Fluoro-2-(morpholinomethyl)benzaldehyde as a solid.

Mechanistic Discussion
Causality in Bromination: The choice of NBS as a brominating agent is critical as it maintains

a low, constant concentration of bromine in the reaction mixture, which favors radical
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substitution over electrophilic addition to the aromatic ring. AIBN is a standard thermal

initiator that decomposes to form nitrogen gas and cyanoisopropyl radicals, which then

initiate the halogenation chain reaction.

Rationale for Nucleophilic Substitution Conditions: Potassium carbonate is used as a mild,

inexpensive base that is insoluble in acetonitrile. This creates a heterogeneous reaction

mixture, and its role is to scavenge the HBr produced during the substitution, preventing the

protonation of morpholine, which would render it non-nucleophilic. Acetonitrile is an ideal

solvent as it is polar enough to dissolve the reactants but does not participate in the reaction.

Applications in Drug Development and Organic
Synthesis
4-Fluoro-2-(morpholinomethyl)benzaldehyde is a valuable building block in medicinal

chemistry. The benzaldehyde functional group allows for a wide range of subsequent chemical

transformations, such as reductive amination, Wittig reactions, and the formation of imines and

oximes. The morpholine moiety often imparts favorable pharmacokinetic properties, such as

increased aqueous solubility and metabolic stability, to the final drug candidate. The fluorine

atom can enhance binding affinity to target proteins and improve metabolic stability by blocking

potential sites of oxidation[7].

This scaffold is utilized in the synthesis of various biologically active compounds, including

inhibitors of enzymes and modulators of receptors. For instance, similar fluorinated

benzaldehyde derivatives are used in developing anti-inflammatory and anti-cancer agents[7].

Spectroscopic Analysis
Characterization of the final product is essential to confirm its identity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the

benzylic methylene protons (singlet, ~3.6 ppm), and the morpholine protons (two triplets,

~3.7 and ~2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~192

ppm), aromatic carbons (with C-F coupling), the benzylic carbon (~62 ppm), and the two
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distinct carbons of the morpholine ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a

protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of

223.1009[2].

Safety, Handling, and Storage
Safety: 4-Fluoro-2-(morpholinomethyl)benzaldehyde should be handled in a well-

ventilated fume hood. Personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat, is mandatory. While specific toxicity data is limited, related

compounds can cause skin, eye, and respiratory irritation[8].

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation[3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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